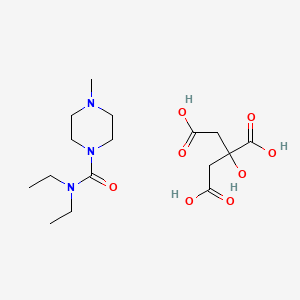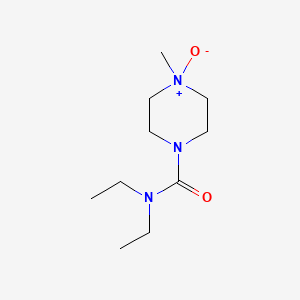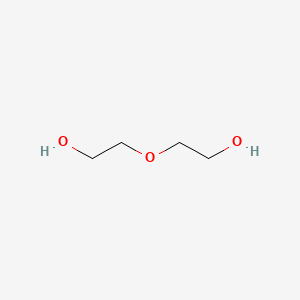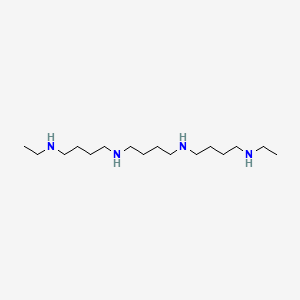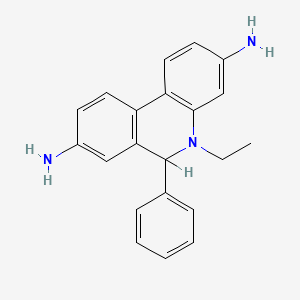
Dihydroethidium
Übersicht
Beschreibung
Dihydroethidium, also known as hydroethidine, is a chemically reduced form of ethidium bromide. It is a cell-permeable, non-fluorescent probe that is widely used for detecting intracellular superoxide. Upon oxidation, this compound is converted into ethidium, which intercalates with DNA and exhibits red fluorescence. This property makes it a valuable tool in studying oxidative stress and reactive oxygen species within cellular systems .
Wissenschaftliche Forschungsanwendungen
Dihydroethidium wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:
Biologie: Wird zum Nachweis von intrazellulärem Superoxid und anderen reaktiven Sauerstoffspezies in lebenden Zellen eingesetzt. .
5. Wirkmechanismus
This compound übt seine Wirkung durch seine Fähigkeit aus, durch reaktive Sauerstoffspezies oxidiert zu werden. Nach der Oxidation bildet es Ethidium, das sich in die DNA interkaliert und rote Fluoreszenz zeigt. Diese Eigenschaft ermöglicht den Nachweis und die Quantifizierung von reaktiven Sauerstoffspezies in Zellen. Das primäre molekulare Ziel von this compound ist Superoxid, das es spezifisch zu 2-Hydroxyethidium oxidiert .
Ähnliche Verbindungen:
Ethidiumbromid: Ein häufig verwendeter DNA-Farbstoff, der strukturell this compound ähnelt, aber nicht in der Lage ist, reaktive Sauerstoffspezies nachzuweisen.
Nitrixyte Orange: Eine weitere fluoreszierende Sonde, die zum Nachweis von reaktiven Sauerstoffspezies verwendet wird.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, Superoxid spezifisch unter anderen reaktiven Sauerstoffspezies zu detektieren. Seine Umwandlung in 2-Hydroxyethidium in Gegenwart von Superoxid liefert einen spezifischen Marker für die Superoxidproduktion, was es zu einem wertvollen Werkzeug in der Forschung zum oxidativen Stress macht .
Wirkmechanismus
Target of Action
Dihydroethidium, also known as hydroethidine, is primarily targeted towards Reactive Oxygen Species (ROS) . ROS play a crucial role in cellular physiology and pathology . The primary ROS that this compound interacts with is the superoxide anion .
Mode of Action
This compound penetrates cell membranes and forms a fluorescent protein complex with blue fluorescence . Upon oxidation, it intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This interaction is quantified using fluorescence measurements .
Biochemical Pathways
This compound is involved in the detection of oxidative activities in cells, including the respiratory burst in phagocytes . It undergoes significant oxidation in resting leukocytes, possibly through the uncoupling of mitochondrial oxidative phosphorylation . The oxidation of this compound leads to the formation of other fluorescent products, particularly ethidium, usually formed at higher quantities than 2-hydroxyethidium .
Pharmacokinetics
It is known that this compound is amembrane-permeable compound , suggesting that it can be absorbed and distributed within cells. It is soluble in DMSO and DMF , which may influence its metabolism and excretion. More research is needed to fully understand the ADME properties of this compound.
Result of Action
Upon oxidation, this compound intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence of superoxide anions in cells . The oxidation of this compound can lead to the formation of other fluorescent products, particularly ethidium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the generation of ROS in bacteria was found to be greater under higher pH and temperature levels . Additionally, factors such as cell density and ambient light can influence the amount of ethidium product and EOH/ethidium ratios .
Zukünftige Richtungen
Dihydroethidium is an excellent and inexpensive fluorescent probe for detecting ROS generation in living cells, specifically for superoxide . It has clear signals, long-lasting fluorescence, and simple procedures, making it a great benchmark for cellular redox status measurements . Future studies are needed to translate these new technologies from the test tube to physiological applications .
Biochemische Analyse
Biochemical Properties
Dihydroethidium interacts with superoxide anions, a type of ROS, in a biochemical reaction . When oxidized by superoxide, this compound forms a specific compound called 2-hydroxyethidium . This reaction is significant because it allows for the specific detection of superoxide among various ROS .
Cellular Effects
In living cells, this compound exhibits blue fluorescence in the cytosol until it is oxidized . Upon oxidation, it intercalates within the cell’s DNA, staining the nucleus a bright fluorescent red . This property makes this compound a useful tool for detecting intracellular superoxide and oxidative stress .
Molecular Mechanism
The mechanism of this compound’s action involves its interaction with superoxide anions. Once inside the cell, this compound is oxidized by superoxide to form 2-hydroxyethidium . This compound then intercalates into the cell’s DNA, leading to a change in fluorescence from blue to red .
Temporal Effects in Laboratory Settings
This compound is known to provide uniform labeling of cells within 30-40 minutes
Metabolic Pathways
This compound is involved in the detection of superoxide anions, a type of ROS
Transport and Distribution
This compound is a cell-permeable compound, allowing it to be transported across cell membranes . Once inside the cell, it interacts with superoxide anions and undergoes oxidation
Subcellular Localization
In living cells, this compound is initially located in the cytosol, where it exhibits blue fluorescence . Upon oxidation, it intercalates into the cell’s DNA, staining the nucleus a bright fluorescent red . This change in localization is accompanied by a change in fluorescence, making this compound a useful tool for detecting intracellular superoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroethidium can be synthesized by the reduction of ethidium bromide using sodium borohydride. The reaction typically involves dissolving ethidium bromide in a suitable solvent such as chloroform or dimethyl sulfoxide (DMSO), followed by the addition of sodium borohydride. The reaction mixture is then stirred under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often packaged under an inert gas to prevent oxidation during storage and transportation .
Types of Reactions:
Oxidation: this compound undergoes oxidation in the presence of reactive oxygen species, particularly superoxide, to form ethidium and 2-hydroxyethidium
Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Ethidium Bromide: A commonly used DNA dye that is structurally similar to dihydroethidium but lacks the ability to detect reactive oxygen species.
Nitrixyte Orange: Another fluorescent probe used for detecting reactive oxygen species.
Uniqueness of this compound: this compound is unique in its ability to specifically detect superoxide among other reactive oxygen species. Its conversion to 2-hydroxyethidium in the presence of superoxide provides a specific marker for superoxide production, making it a valuable tool in oxidative stress research .
Eigenschaften
IUPAC Name |
5-ethyl-6-phenyl-6H-phenanthridine-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,21H,2,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJODUBPWNZLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909235 | |
| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104821-25-2 | |
| Record name | Dihydroethidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104821-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroethidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


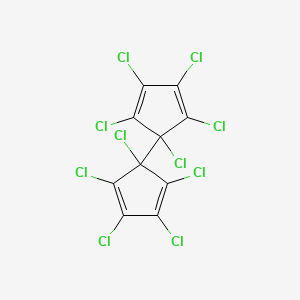
![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)
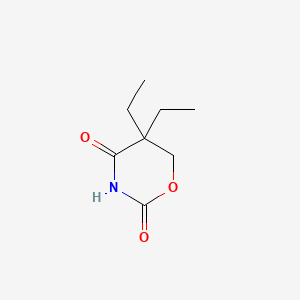
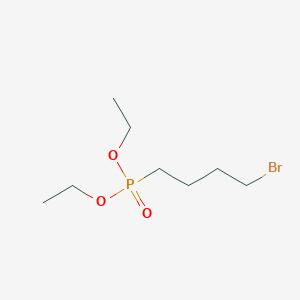

![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)

